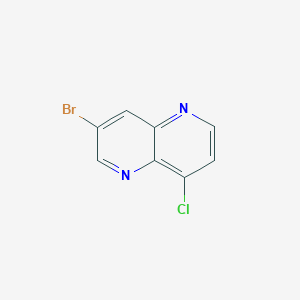

3-Bromo-8-chloro-1,5-naphthyridine

Description

BenchChem offers high-quality 3-Bromo-8-chloro-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-8-chloro-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-8-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKJMLNKELECHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541368 | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97267-61-3 | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-8-chloro-1,5-naphthyridine: A Versatile Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-8-chloro-1,5-naphthyridine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critically, its reactivity, with a particular focus on the strategic and regioselective functionalization of its dihalogenated core. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into leveraging this scaffold for the synthesis of novel and pharmacologically relevant molecules. We will explore its application in the development of bioactive compounds through an examination of established synthetic transformations and provide detailed experimental protocols for key reactions.

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold, a nitrogen-containing heterocyclic system, is a privileged structure in medicinal chemistry and drug discovery. Its rigid, planar geometry and the presence of two nitrogen atoms capable of forming hydrogen bonds allow for favorable interactions with a variety of biological targets. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antileishmanial properties. The introduction of halogen atoms onto this core, as seen in 3-Bromo-8-chloro-1,5-naphthyridine, provides synthetic handles for the facile introduction of diverse substituents, enabling the systematic exploration of chemical space and the optimization of drug-like properties.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of 3-Bromo-8-chloro-1,5-naphthyridine is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 3-Bromo-8-chloro-1,5-naphthyridine

| Property | Value | Source |

| CAS Number | 97267-61-3 | [1][2] |

| Molecular Formula | C₈H₄BrClN₂ | [2] |

| Molecular Weight | 243.49 g/mol | [2] |

| Appearance | White to off-white solid | |

| Storage | Store at room temperature in a dry, sealed container |

Spectroscopic Data:

While specific, detailed spectra are often proprietary to suppliers, typical analytical data for this compound would include:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the naphthyridine core. The chemical shifts and coupling constants of these protons provide crucial information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the carbon atoms of the naphthyridine ring, with the carbons attached to the halogens showing characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, confirming the elemental composition of the molecule. The molecular ion peak (M+) would be expected around m/z 242 and 244, with contributions from the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

Synthesis of the 3-Bromo-8-chloro-1,5-naphthyridine Scaffold

Conceptual Synthetic Workflow:

Sources

An In-depth Technical Guide to 3-Bromo-8-chloro-1,5-naphthyridine: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Physicochemical Properties

3-Bromo-8-chloro-1,5-naphthyridine is a key building block for more complex molecules in various research and development applications. A precise understanding of its fundamental properties is crucial for its effective use.

| Property | Value | Source(s) |

| Molecular Weight | 243.49 g/mol | [1] |

| Molecular Formula | C₈H₄BrClN₂ | [1] |

| CAS Number | 97267-61-3 | [1][2] |

| Canonical SMILES | C1=C(C=C2C(=N1)C=C(N=C2)Br)Cl | N/A |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

Structure:

Caption: Chemical structure of 3-Bromo-8-chloro-1,5-naphthyridine.

Synthetic Strategies for the 1,5-Naphthyridine Core

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-8-chloro-1,5-naphthyridine is not extensively documented in publicly available literature, established methods for the synthesis of the 1,5-naphthyridine scaffold provide a strong foundation for its preparation. These methods often involve the cyclization of substituted pyridine precursors.

Common Synthetic Routes:

-

Skraup-Doebner-von Miller Reaction and variations: This classical method involves the reaction of an aminopyridine with α,β-unsaturated aldehydes or ketones in the presence of an oxidizing agent and sulfuric acid. For the synthesis of substituted 1,5-naphthyridines, a 3-aminopyridine derivative would be a logical starting material.[3] A patent describes a general method for preparing poly-substituted 1,5-naphthyridine compounds by reacting a 3-aminopyridine compound with a 2-alkenyl aldehyde or ketone in the presence of ferrous sulfate and sulfuric acid.[4]

-

Friedländer Annulation: This involves the condensation of a 2-amino-3-acylpyridine with a compound containing a reactive α-methylene group.

-

Gould-Jacobs Reaction: This method utilizes the reaction of an aminopyridine with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine derivative, which can then be further functionalized.[3]

-

From Pre-functionalized Pyridines: A common strategy involves the use of pre-functionalized pyridine precursors to guide the cyclization and formation of the fused naphthyridine system. For instance, a suitably substituted 2-bromopyridine could undergo a series of reactions, including coupling and cyclization, to yield the desired naphthyridine core.[3]

A Plausible Retrosynthetic Approach:

A logical synthetic approach to 3-Bromo-8-chloro-1,5-naphthyridine would likely involve the construction of the naphthyridine core followed by halogenation, or the use of pre-halogenated pyridine precursors. Given the substitution pattern, a plausible starting material would be a di-substituted aminopyridine.

Caption: A generalized retrosynthetic analysis for 3-Bromo-8-chloro-1,5-naphthyridine.

Spectroscopic Characterization (Predicted)

Detailed experimental spectroscopic data for 3-Bromo-8-chloro-1,5-naphthyridine is not widely available. However, based on the structure and data for analogous compounds, the expected spectral characteristics can be predicted. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of the substituted pyridine rings. The exact positions of the protons on the naphthyridine core will influence their chemical shifts.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the naphthyridine ring. The carbons attached to the electronegative nitrogen, bromine, and chlorine atoms will be shifted downfield.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 243.49 g/mol . A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Fragmentation patterns would likely involve the loss of the halogen atoms.

Biological Significance and Applications in Drug Discovery

The 1,5-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of 1,5-naphthyridine have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Some 1,5-naphthyridine derivatives have been investigated as topoisomerase I inhibitors, demonstrating antiproliferative activity against cancer cell lines.

-

Antimicrobial and Antiviral Properties: The naphthyridine core is a key component of several antibacterial and antiviral agents.

-

Kinase Inhibition: The structural features of the 1,5-naphthyridine ring make it a suitable scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.

The presence of bromo and chloro substituents on the 1,5-naphthyridine core of the title compound provides reactive handles for further chemical modifications. These positions can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. For example, the bromine atom can be selectively functionalized in the presence of the chlorine atom, offering a route to diverse molecular architectures.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Bromo-8-chloro-1,5-naphthyridine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Bromo-8-chloro-1,5-naphthyridine is a valuable heterocyclic building block with significant potential in the development of novel therapeutic agents and functional materials. While detailed experimental data for this specific compound is limited in the public domain, this technical guide provides a comprehensive summary of its core physicochemical properties and outlines established synthetic methodologies for the parent 1,5-naphthyridine scaffold. The versatile reactivity of the bromo and chloro substituents makes this compound an attractive starting point for the synthesis of diverse chemical libraries for biological screening. Further research into the synthesis, characterization, and biological evaluation of 3-Bromo-8-chloro-1,5-naphthyridine and its derivatives is warranted to fully explore its potential in medicinal chemistry and beyond.

References

- D. L. Comins and S. O'Connor, Comprehensive Organic Synthesis, vol. 4, B. M. Trost and I. Fleming, Eds. Oxford: Pergamon Press, 1991, pp. 759-785.

- CN101555248B, "Method for preparing poly-substituted 1, 5-naphthyridine compound," October 14, 2009.

- P. A. S. Smith, The Skraup Synthesis of Quinolines, in Organic Reactions, vol. 4, R. Adams, Ed. New York: John Wiley & Sons, 1948, pp. 347-410.

- G. Jones, The Friedländer Synthesis of Quinolines, in Comprehensive Organic Synthesis, vol. 4, B. M. Trost and I. Fleming, Eds. Oxford: Pergamon Press, 1991, pp. 731-758.

- R. H. F. Manske, The Gould-Jacobs Reaction, in Organic Reactions, vol. 4, R. Adams, Ed. New York: John Wiley & Sons, 1948, pp. 411-438.

- J. J. Li, Name Reactions: A Collection of Detailed Reaction Mechanisms, 5th ed. Berlin: Springer, 2014.

- F. Palacios, D. Aparicio, and J. M. de los Santos, "Synthesis and Reactivity of 1,5-Naphthyridines," Current Organic Chemistry, vol. 9, no. 12, pp. 1193-1216, 2005.

- M. A. El-Sherbeny, "1,5-Naphthyridine Derivatives as Potential Anticancer Agents," Mini-Reviews in Medicinal Chemistry, vol. 10, no. 1, pp. 40-51, 2010.

Sources

- 1. 3-bromo-8-chloro-1,5-naphthyridine - CAS:97267-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. 97267-61-3|3-Bromo-8-chloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

3-Bromo-8-chloro-1,5-naphthyridine chemical properties

An In-depth Technical Guide to 3-Bromo-8-chloro-1,5-naphthyridine: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 3-Bromo-8-chloro-1,5-naphthyridine, a key heterocyclic building block for researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of facts to explore the causality behind its reactivity and provide actionable, field-proven protocols for its use.

Introduction: The Strategic Value of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in drug discovery.[1] As a bioisostere of quinoline and naphthalene, its rigid, planar structure containing two nitrogen atoms allows for precise spatial orientation of substituents and multiple hydrogen bonding opportunities. This has led to the development of 1,5-naphthyridine derivatives with a wide array of biological activities.[1]

The subject of this guide, 3-Bromo-8-chloro-1,5-naphthyridine, is a particularly valuable intermediate. The two distinct halogen atoms—a bromine at the 3-position and a chlorine at the 8-position—serve as orthogonal reactive handles. This differential reactivity allows for sequential, site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This capability is paramount for building molecular complexity and systematically exploring the structure-activity relationship (SAR) of novel chemical entities.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of reliable and reproducible experimentation. The key properties of 3-Bromo-8-chloro-1,5-naphthyridine are summarized below.

| Property | Value | Source |

| CAS Number | 97267-61-3 | [2][3] |

| Molecular Formula | C₈H₄BrClN₂ | [2][3] |

| Molecular Weight | 243.49 g/mol | [2][3] |

| Appearance | Typically an off-white to yellow solid | Inferred from typical organic compounds |

| Storage Conditions | Sealed in a dry environment at room temperature | [2][3] |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility are not consistently reported across commercial suppliers. It is recommended to perform an experimental determination upon receipt of the material.

Reactivity and Synthetic Utility: A Tale of Two Halogens

The synthetic power of 3-Bromo-8-chloro-1,5-naphthyridine lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity for oxidative addition is generally C-I > C-Br > C-OTf >> C-Cl.[4] This principle is the cornerstone of its utility.

The C3-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C8-Cl bond. This allows chemists to selectively functionalize the 3-position while leaving the 8-chloro group intact for a subsequent, different coupling reaction under more forcing conditions. This sequential approach is a powerful strategy for creating diverse molecular libraries from a single, advanced intermediate.

Key Reaction Class: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction with halo-heterocycles due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5] A typical workflow for the selective coupling at the C3-Br position is outlined below.

Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a robust method for coupling an arylboronic acid to the C3-position of 3-Bromo-8-chloro-1,5-naphthyridine.

Materials:

-

3-Bromo-8-chloro-1,5-naphthyridine (1.0 equiv)

-

Arylboronic Acid (1.1-1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 equiv)

-

A suitable phosphine ligand, e.g., SPhos or XPhos (2x the moles of Pd)

-

A base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent, e.g., 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-8-chloro-1,5-naphthyridine (e.g., 243 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

-

Expertise & Causality: A flame-dried flask ensures the reaction is anhydrous, preventing the hydrolysis of the boronic acid and deactivation of the catalyst. Using a slight excess of the boronic acid drives the reaction to completion. The base is crucial for the transmetalation step of the catalytic cycle.[6]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add the anhydrous solvent (e.g., 10 mL of dioxane) via syringe.

-

Trustworthiness: This step is self-validating. Failure to remove oxygen will lead to catalyst decomposition (formation of palladium black) and undesirable side reactions like the homocoupling of the boronic acid.[7]

-

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the ligand. Briefly purge this vial with inert gas before adding it to the main reaction flask. Alternatively, use a pre-formed palladium-ligand complex (e.g., XPhos Pd G2).[8]

-

Expertise & Causality: The phosphine ligand stabilizes the palladium center, prevents its aggregation into inactive palladium black, and facilitates the crucial oxidative addition and reductive elimination steps. The choice of ligand can dramatically affect reaction efficiency.[8]

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Trustworthiness: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours. The disappearance of the starting material indicates completion.

-

-

Workup and Isolation: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Expertise & Causality: The aqueous wash removes the inorganic base and boronic acid byproducts, simplifying the subsequent purification.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-8-chloro-1,5-naphthyridine product.

Spectroscopic Characterization

While specific spectral data is not available from the initial searches, a skilled chemist can predict the key features:

-

¹H NMR: The spectrum will show four distinct aromatic protons in the region of ~7.5-9.0 ppm. The coupling patterns (doublets and doublets of doublets) would be characteristic of the substituted pyridine rings.

-

¹³C NMR: Eight signals are expected in the aromatic region. The carbons directly attached to the halogens (C3 and C8) and the nitrogens will have characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum will show a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). This provides unambiguous confirmation of the elemental composition.

Applications in Research and Development

The 1,5-naphthyridine core is a versatile scaffold in medicinal chemistry.[1] While specific applications for 3-Bromo-8-chloro-1,5-naphthyridine are proprietary or in early-stage development, its utility can be inferred from the known biological activities of related structures. The broader naphthyridine class has demonstrated potential as:

This building block is therefore a valuable tool for chemists aiming to synthesize novel compounds for screening in these and other therapeutic areas.

Safety and Handling

As with any halogenated aromatic compound, appropriate safety measures are essential.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- BLDpharm. 3-Bromo-8-chloro-1,5-naphthyridine.

- Sunway Pharm Ltd. 3-bromo-8-chloro-1,5-naphthyridine.

-

Paola, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

- Sigma-Aldrich. Safety Data Sheet.

- ECHEMI. 3-Bromo-8-chloroisoquinoline SDS, 1276056-76-8 Safety Data Sheets.

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Kumar, M. R., et al. (2012). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Available at: [Link]

-

Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

-

Pathan, A. A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 97267-61-3|3-Bromo-8-chloro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 3. 3-bromo-8-chloro-1,5-naphthyridine - CAS:97267-61-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

A-Comprehensive Technical Guide to the Synthesis of 3-Bromo-8-chloro-1,5-naphthyridine

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse substitution patterns, leading to a wide array of pharmacological activities.[1] Derivatives of 1,5-naphthyridine have demonstrated potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents, making the development of efficient and versatile synthetic routes to novel analogues a critical endeavor for drug discovery professionals.[1] This guide provides an in-depth technical overview of a robust and reliable pathway for the synthesis of 3-bromo-8-chloro-1,5-naphthyridine, a key intermediate for further chemical elaboration.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 3-bromo-8-chloro-1,5-naphthyridine suggests a strategy centered on the late-stage introduction of the bromine atom. This approach allows for the utilization of a more accessible, commercially available precursor and leverages a well-established and dependable chemical transformation. The key disconnection points to 8-chloro-1,5-naphthyridin-3-amine as the immediate precursor, with the bromine being introduced via a Sandmeyer reaction.

The overall synthetic strategy can be broken down into two primary phases:

-

Construction of the Core Scaffold : The initial phase focuses on the synthesis of the 8-chloro-1,5-naphthyridine ring system.

-

Functional Group Interconversion : The second phase involves the conversion of a directing group to the desired bromine substituent at the 3-position.

This guide will focus on a highly efficient pathway that commences from a commercially available, pre-functionalized naphthyridine core, streamlining the synthesis and ensuring high yields and purity of the final product.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway from the key intermediate to the final product.

Figure 1: Proposed synthesis of 3-bromo-8-chloro-1,5-naphthyridine.

Part 1: The Foundational Precursor - 8-chloro-1,5-naphthyridin-3-amine

The synthesis commences with the commercially available starting material, 8-chloro-1,5-naphthyridin-3-amine. The presence of the chlorine atom at the 8-position and the amino group at the 3-position makes this an ideal precursor for the targeted transformation. The amino group serves as a handle for the Sandmeyer reaction, a classic and highly effective method for the introduction of a variety of functional groups onto an aromatic ring.[2][3][4]

The synthesis of substituted 1,5-naphthyridines can be achieved through various methods, including the Skraup synthesis, Gould-Jacobs reaction, and other cyclization strategies, often starting from substituted 3-aminopyridines.[1] Halogenation of hydroxyl-1,5-naphthyridines is another common approach to introduce chloro and bromo substituents.[1] For the purpose of this guide, we will proceed from the readily available 8-chloro-1,5-naphthyridin-3-amine.

Part 2: The Key Transformation - The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace an amino group with a halide, cyanide, or hydroxyl group via a diazonium salt intermediate.[2][3][4] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism and is catalyzed by copper(I) salts.[2]

The overall process can be divided into two critical steps:

-

Diazotization : The conversion of the primary aromatic amine to a diazonium salt.

-

Substitution : The displacement of the diazonium group with a bromide ion.

Step-by-Step Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 8-chloro-1,5-naphthyridin-3-amine | 179.60 | 10.0 | 1.796 g |

| Sodium Nitrite (NaNO₂) | 69.00 | 12.0 | 0.828 g |

| Hydrobromic Acid (HBr, 48% aq.) | 80.91 | - | 20 mL |

| Copper(I) Bromide (CuBr) | 143.45 | 1.0 | 0.143 g |

| Deionized Water | 18.02 | - | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Saturated Sodium Bicarbonate Solution | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Diazotization:

-

In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 8-chloro-1,5-naphthyridin-3-amine (10.0 mmol) in 20 mL of 48% aqueous hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (12.0 mmol) in 5 mL of deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt over a period of 20-30 minutes, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the solid.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Sandmeyer Bromination:

-

In a separate 250 mL flask, dissolve copper(I) bromide (1.0 mmol) in 10 mL of 48% aqueous hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with stirring. Vigorous evolution of nitrogen gas will be observed.

-

After the initial effervescence subsides, gently warm the reaction mixture to 50-60 °C on a water bath for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with deionized water (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-bromo-8-chloro-1,5-naphthyridine.

-

Mechanism of the Sandmeyer Reaction

The mechanism of the Sandmeyer reaction is a well-studied process that involves the formation of an aryl radical.

Figure 2: Simplified mechanism of the Sandmeyer bromination.

-

Diazotization : In the first step, the primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt.[4][5]

-

Single Electron Transfer : The reaction is initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas.[2]

-

Halogen Transfer : The aryl radical then abstracts a bromine atom from a copper(II) bromide species, which is formed in the initial electron transfer step, to yield the final aryl bromide product and regenerate the copper(I) catalyst.[2]

Conclusion and Future Perspectives

The synthesis of 3-bromo-8-chloro-1,5-naphthyridine via the Sandmeyer reaction of 8-chloro-1,5-naphthyridin-3-amine is a robust and efficient method for producing this valuable synthetic intermediate. The procedure is well-established, utilizes readily available reagents, and provides good yields of the desired product. The resulting 3-bromo-8-chloro-1,5-naphthyridine can be further functionalized at the bromine-substituted position through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, opening up a vast chemical space for the development of novel 1,5-naphthyridine derivatives with potential applications in drug discovery and materials science.

References

-

Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Cerdeira, N., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Mohammed, S., & Khalid, M. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(1), 21-32.

- Reddy, K. R., & Mogilaiah, K. (2007). Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety. The Internet Journal of Chemistry, 5(1).

- Al-Azzawi, A. M. (2013). Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring. Journal of Baghdad for Science, 10(3), 829-837.

- El-Gaby, M. S. A., et al. (2012). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. E-Journal of Chemistry, 9(4), 2195-2204.

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

- Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127-3150.

- Niknam, K., & Deris, A. (2013). Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction. Journal of the Chinese Chemical Society, 60(5), 551-555.

- Boyd, S., et al. (2020). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 22(18), 6055-6062.

-

Diazotization Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 12, 2026, from [Link]

- Chilin, A., et al. (2010). Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2. New isoxazolo[5,4-c]- and pyrazolo[3,4-c]-2,7-naphthyridines. Tetrahedron, 66(38), 7596-7602.

- Kumar, M. R., et al. (2013). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 202-206.

- Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 22676-22689.

- Crest, A. D., et al. (2022).

- Crest, A. D., et al. (2022).

Sources

The Strategic Synthesis of 3-Bromo-8-chloro-1,5-naphthyridine: A Technical Guide for Medicinal Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Starting Materials and Synthetic Methodologies for a Key Heterocyclic Scaffold.

Introduction: The Significance of the 1,5-Naphthyridine Core in Drug Discovery

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Its unique arrangement of two fused pyridine rings provides a rigid framework with distinct electronic properties, making it an attractive scaffold for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The targeted introduction of halogen substituents, such as bromine and chlorine, onto the 1,5-naphthyridine ring system further enhances its utility by providing handles for subsequent chemical modifications through cross-coupling reactions, thereby enabling the exploration of a broader chemical space and the fine-tuning of pharmacological properties.

This technical guide provides a comprehensive overview of the key starting materials and synthetic strategies for accessing a particularly valuable derivative: 3-Bromo-8-chloro-1,5-naphthyridine . As a senior application scientist, this document aims to deliver not just a recitation of procedures, but a deep dive into the chemical logic and practical considerations that underpin the synthesis of this important building block.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 3-Bromo-8-chloro-1,5-naphthyridine suggests two primary strategic approaches for its synthesis. These divergent pathways offer flexibility in starting material selection and can be adapted based on laboratory resources and the desired scale of production.

Caption: Retrosynthetic analysis of 3-Bromo-8-chloro-1,5-naphthyridine.

Route A , a late-stage bromination strategy, involves the initial construction of the 8-chloro-1,5-naphthyridine core, followed by a regioselective bromination at the C-3 position. This approach is advantageous if 8-chloro-1,5-naphthyridine is a readily accessible intermediate.

Route B , an early-stage bromination approach, commences with the synthesis of 3-bromo-1,5-naphthyridine, which is then subjected to a selective chlorination at the C-8 position. The feasibility of this route hinges on the ability to control the regioselectivity of the chlorination step.

Route C , a convergent approach, utilizes a pre-functionalized 3-aminopyridine derivative that already contains the requisite halogen substituents. This would lead to the target molecule in a more direct fashion, provided a suitable starting material can be synthesized or procured.

This guide will primarily focus on the most plausible and practically viable strategies, with an emphasis on the Skraup reaction as the key ring-forming transformation.

The Skraup Reaction: A Cornerstone in 1,5-Naphthyridine Synthesis

The Skraup reaction, and its various modifications, remains one of the most fundamental and widely employed methods for the synthesis of quinolines and, by extension, naphthyridines.[3][4] The reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

The general mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aminopyridine. Subsequent cyclization, dehydration, and oxidation lead to the formation of the bicyclic aromatic system.

Caption: Generalized workflow of the Skraup reaction for 1,5-naphthyridine synthesis.

The choice of the substituted 3-aminopyridine is paramount as it dictates the substitution pattern of the final 1,5-naphthyridine product.

Key Starting Materials: The Halogenated 3-Aminopyridines

The successful synthesis of 3-Bromo-8-chloro-1,5-naphthyridine is critically dependent on the availability and synthesis of appropriately halogenated 3-aminopyridine precursors.

Synthesis of 2-Chloro-5-aminopyridine

2-Chloro-5-aminopyridine is a key starting material for the synthesis of 8-chloro-1,5-naphthyridine. Several methods for its preparation have been reported. A common approach involves the chlorination of 2-aminopyridine. To achieve regioselectivity and avoid the formation of di- and poly-chlorinated byproducts, the reaction is typically carried out in a strongly acidic medium.[5] This protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution and directing the incoming chlorine to the 5-position.

Another route involves the reduction of 5-chloro-2-nitropyridine.[2] This method can provide high yields and purity.

Table 1: Comparison of Synthetic Routes to 2-Chloro-5-aminopyridine

| Starting Material | Reagents and Conditions | Advantages | Disadvantages |

| 2-Aminopyridine | Cl₂, strongly acidic medium (e.g., H₂SO₄) | Readily available starting material | Harsh reaction conditions, potential for side products |

| 5-Chloro-2-nitropyridine | Reducing agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) | High yield and purity | Starting material may be more expensive |

Synthesis of 5-Bromo-3-aminopyridine

5-Bromo-3-aminopyridine is the precursor for the synthesis of 3-bromo-1,5-naphthyridine. Its synthesis can be achieved through the reduction of 3-bromo-5-nitropyridine.

Proposed Synthetic Pathways to 3-Bromo-8-chloro-1,5-naphthyridine

Based on the foundational reactions and starting materials discussed, two primary synthetic routes are proposed for the preparation of 3-Bromo-8-chloro-1,5-naphthyridine.

Route A: Late-Stage Bromination

This route begins with the synthesis of 8-chloro-1,5-naphthyridine followed by selective bromination.

Caption: Synthetic workflow for Route A: Late-Stage Bromination.

Step 1: Synthesis of 8-Chloro-1,5-naphthyridine

This is achieved via a Skraup reaction with 2-chloro-5-aminopyridine as the starting material.

Experimental Protocol: Synthesis of 8-Chloro-1,5-naphthyridine

-

To a stirred mixture of 2-chloro-5-aminopyridine (1.0 eq) and a suitable oxidizing agent (e.g., sodium m-nitrobenzenesulfonate, 1.2 eq) in a round-bottom flask, cautiously add concentrated sulfuric acid (3.0 eq).

-

Heat the mixture to approximately 100 °C.

-

Slowly add glycerol (3.0 eq) dropwise, maintaining the reaction temperature between 120-130 °C.

-

After the addition is complete, continue heating the reaction mixture at 130-140 °C for 3-4 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-chloro-1,5-naphthyridine.

Step 2: Selective Bromination of 8-Chloro-1,5-naphthyridine

The regioselective bromination of the 1,5-naphthyridine core is a critical step. Electrophilic aromatic substitution on the 1,5-naphthyridine ring is expected to occur at the 3- and 7-positions, which are analogous to the β-positions of pyridine. Given the presence of the chloro-substituent at the 8-position, bromination is anticipated to favor the 3-position.

Experimental Protocol: Bromination of 8-Chloro-1,5-naphthyridine

-

Dissolve 8-chloro-1,5-naphthyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq) or a solution of bromine in acetic acid (1.1 eq), dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 3-bromo-8-chloro-1,5-naphthyridine.

Route B: Convergent Synthesis from a Dihalogenated Precursor

This more direct, though potentially more challenging, route would involve the Skraup reaction of a pre-halogenated 3-aminopyridine. The key starting material for this would be 5-bromo-2-chloro-3-aminopyridine . The synthesis of this specific precursor is not widely documented and would likely require a multi-step synthesis itself, potentially starting from 2,3-diaminopyridine or a related compound.

Caption: Synthetic workflow for Route B: Convergent Approach.

While this route is theoretically more efficient in terms of the number of steps from the aminopyridine, the accessibility of the starting material is a major consideration.

Conclusion and Future Perspectives

The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine is a key objective for medicinal chemists seeking to explore the therapeutic potential of this heterocyclic scaffold. The strategies outlined in this guide, particularly the late-stage bromination of 8-chloro-1,5-naphthyridine, provide a practical and logical approach to accessing this valuable building block. The Skraup reaction remains a powerful tool for the construction of the core 1,5-naphthyridine ring system, with the judicious choice of substituted 3-aminopyridines being the critical determinant of the final product's substitution pattern.

Future research in this area may focus on the development of more efficient and regioselective direct C-H halogenation methods for the 1,5-naphthyridine core, potentially utilizing novel catalytic systems. Additionally, the exploration of alternative ring-forming strategies that can tolerate a wider range of functional groups on the starting materials will undoubtedly contribute to the broader accessibility of diverse 1,5-naphthyridine derivatives for drug discovery programs.

References

-

Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23). [Link]

-

Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(03), 763-769. [Link]

-

Litvinov, V. P. (2010). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 15(12), 3508. [Link]

-

Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1387. [Link]

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (2009). Method for preparing poly-substituted 1, 5-naphthyridine compound.

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3238. [Link]

-

ResearchGate. (2018). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. [Link]

-

Wikipedia. (n.d.). Skraup reaction. [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 3. iipseries.org [iipseries.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-8-chloro-1,5-naphthyridine: Synthesis, Functionalization, and Applications in Kinase Inhibitor Scaffolding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an attractive framework for the design of targeted therapeutics. Within this class of compounds, 3-Bromo-8-chloro-1,5-naphthyridine (CAS No. 97267-61-3) has emerged as a versatile and highly valuable building block, particularly in the development of kinase inhibitors.[1] The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, providing a strategic entry point to a diverse chemical space. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 3-Bromo-8-chloro-1,5-naphthyridine, with a focus on its utility in the discovery of novel kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-8-chloro-1,5-naphthyridine is presented in the table below.

| Property | Value |

| IUPAC Name | 3-Bromo-8-chloro-1,5-naphthyridine |

| CAS Number | 97267-61-3 |

| Molecular Formula | C₈H₄BrClN₂ |

| Molecular Weight | 243.49 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Synthesis of the 1,5-Naphthyridine Core: The Skraup Reaction

The construction of the 1,5-naphthyridine core is efficiently achieved through the Skraup synthesis, a classic and robust method for quinoline and naphthyridine formation.[2][3][4] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of the precursor to our target molecule, 8-chloro-1,5-naphthyridine, the readily available 5-amino-2-chloropyridine is employed as the starting material.

Step 1: Synthesis of 8-chloro-1,5-naphthyridine via Skraup Reaction

This protocol outlines the synthesis of the 8-chloro-1,5-naphthyridine core.

Reaction Scheme:

Caption: Skraup synthesis of 8-chloro-1,5-naphthyridine.

Experimental Protocol:

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, while cooling in an ice bath.

-

Addition of Reactants: To the cooled mixture, slowly add 5-amino-2-chloropyridine. Subsequently, add nitrobenzene, which serves as both a solvent and an oxidizing agent.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically exothermic and should be carefully controlled. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms. The crude product is then collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 8-chloro-1,5-naphthyridine.

Step 2: Regioselective Bromination

The subsequent step involves the regioselective bromination of the 8-chloro-1,5-naphthyridine intermediate to introduce the bromine atom at the 3-position.

Reaction Scheme:

Caption: Bromination of 8-chloro-1,5-naphthyridine.

Experimental Protocol:

-

Reaction Setup: Dissolve 8-chloro-1,5-naphthyridine in a suitable solvent, such as acetic acid, in a round-bottom flask.

-

Addition of Bromine: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with stirring.

-

Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with a solution of sodium thiosulfate to remove excess bromine. The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography to afford pure 3-Bromo-8-chloro-1,5-naphthyridine.

Strategic Functionalization: Leveraging Differential Halogen Reactivity

The presence of both a bromine and a chlorine atom on the 1,5-naphthyridine core is the key to the synthetic utility of 3-Bromo-8-chloro-1,5-naphthyridine. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds and is extensively used in the synthesis of kinase inhibitors, where an amino-heterocycle often serves as a key pharmacophore.[5][6][7]

Illustrative Protocol: Selective Amination at the 3-Position

This protocol describes the selective coupling of an aniline derivative at the 3-position of 3-Bromo-8-chloro-1,5-naphthyridine.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of 3-Bromo-8-chloro-1,5-naphthyridine.

Experimental Protocol:

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-Bromo-8-chloro-1,5-naphthyridine (1.0 equiv), the desired aniline derivative (1.1 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv).

-

Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Reaction: Heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 3-amino-8-chloro-1,5-naphthyridine derivative.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their esters.[2][8][9][10] This reaction is instrumental in building the complex molecular architectures of many kinase inhibitors.

Illustrative Protocol: Selective C-C Coupling at the 3-Position

This protocol demonstrates the selective coupling of an arylboronic acid at the 3-position.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 3-Bromo-8-chloro-1,5-naphthyridine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 3-Bromo-8-chloro-1,5-naphthyridine (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Reaction: Heat the mixture to reflux with stirring until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up and Purification: After cooling, extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 3-aryl-8-chloro-1,5-naphthyridine derivative.

Application in Kinase Inhibitor Drug Discovery

3-Bromo-8-chloro-1,5-naphthyridine is a key intermediate in the synthesis of inhibitors targeting various kinases, including those in the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways, which are frequently dysregulated in cancer.[11][12][13]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[14][15] Naphthyridine-based compounds have shown promise as potent and selective PI3K inhibitors.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Targeting the Raf/MEK/ERK Pathway

The Raf/MEK/ERK pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in genes such as BRAF are common in various cancers, leading to constitutive activation of this pathway.[3][13][16] Pan-RAF inhibitors, which target multiple RAF isoforms, are a promising therapeutic strategy. 3-Bromo-8-chloro-1,5-naphthyridine serves as a valuable starting point for the synthesis of such inhibitors.

Caption: Inhibition of the Raf/MEK/ERK signaling pathway.

Conclusion

3-Bromo-8-chloro-1,5-naphthyridine is a strategically designed and highly versatile building block for the synthesis of complex heterocyclic compounds. Its differential halogen reactivity enables selective and sequential functionalization through robust and well-established cross-coupling methodologies. The demonstrated utility of this scaffold in the development of potent kinase inhibitors for critical cancer-related signaling pathways underscores its importance in modern drug discovery. This guide provides a foundational understanding and practical protocols to empower researchers in leveraging the unique chemical properties of 3-Bromo-8-chloro-1,5-naphthyridine for the creation of novel and impactful therapeutic agents.

References

- D. J. C. Constable et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(7), 1169.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 9831-9871.

- Exelixis, Inc. (2018). Inhibitors of PI3K-delta and methods of their use and manufacture.

- Hayakawa, M., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry, 12(12), 1335-1350.

- Morrison, R. M., et al. (2016). Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. European Journal of Medicinal Chemistry, 114, 143-155.

-

ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

- El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1803.

- Incyte Corporation. (2013). Heterocyclic compounds and uses thereof.

- Exelixis, Inc. (2012). Inhibitors of pi3k-delta and methods of their use and manufacture.

- Peng, S. B., et al. (2015). Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against BRAF or RAS Mutant Tumor Cells. Journal of Medicinal Chemistry, 58(10), 4165-4179.

- Molander, G. A., & Brown, A. R. (2012). Application of the Suzuki–Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(6), 6436-6479.

- Zhang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127635.

- Röck, R., et al. (2019). BRAF inhibitors promote intermediate BRAF(V600E) conformations and binary interactions with activated RAS. Science Advances, 5(8), eaav8463.

- Chengda Pharmaceuticals Co Ltd. (2022). Synthetic method of 8-chloro-1, 7-naphthyridine-3-formaldehyde.

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

- Array Biopharma Inc. (2019). Pd-1/pd-l1 inhibitors.

- Merritt, E. L., & Walker, G. N. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(12), 2079-2080.

- Novartis AG. (2022). Therapeutic combinations comprising a c-raf inhibitor.

-

World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

- El-Gendy, M. A., & El-Sayed, M. A. (2016). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Journal of Heterocyclic Chemistry, 53(5), 1546-1552.

- BASF AG. (1997). Process for preparing quinoline bases.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. iipseries.org [iipseries.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 8. researchgate.net [researchgate.net]

- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wwjmrd.com [wwjmrd.com]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2013154878A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]

- 13. US20090062281A1 - 3-quinolinecarbonitrile protein kinase inhibitors - Google Patents [patents.google.com]

- 14. ias.ac.in [ias.ac.in]

- 15. PI3K inhibitors - Patent US-12281122-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation Challenge

An In-Depth Technical Guide to the ¹H NMR of 3-Bromo-8-chloro-1,5-naphthyridine

This guide provides a comprehensive exploration of the principles, experimental procedures, and data interpretation involved in the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Bromo-8-chloro-1,5-naphthyridine. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret high-quality NMR data for this and similar heterocyclic compounds.

3-Bromo-8-chloro-1,5-naphthyridine is a halogenated heterocyclic compound with a rigid, planar structure. Naphthyridine cores are prevalent in medicinal chemistry and materials science, making unambiguous structural verification essential. ¹H NMR spectroscopy is the cornerstone technique for this purpose, providing precise information about the electronic environment and connectivity of protons within the molecule.

This guide moves beyond a simple protocol, delving into the causal reasoning behind experimental choices and providing a self-validating framework for acquiring and interpreting the ¹H NMR spectrum of the title compound.

Theoretical Framework and Spectral Prediction

A robust analysis begins with a prediction of the spectrum based on fundamental principles. This allows for a more confident assignment of the experimental data.

The Parent Scaffold: 1,5-Naphthyridine

The analysis of a substituted aromatic system should begin with the parent compound. The ¹H NMR spectrum of 1,5-naphthyridine serves as our baseline.[1][2][3] The symmetry of the molecule results in three distinct proton signals:

-

H2/H6: Most deshielded due to proximity to a nitrogen atom.

-

H4/H8: Also significantly deshielded by the adjacent nitrogen.

-

H3/H7: Least deshielded of the ring protons.

The Influence of Halogen Substituents

The introduction of bromine at the C3 position and chlorine at the C8 position breaks the molecule's symmetry and significantly alters the electronic landscape of the rings.

-

Electronegativity and Inductive Effects: Both chlorine and bromine are highly electronegative atoms that withdraw electron density from the aromatic rings through the sigma bonds (a -I, or negative inductive, effect). This effect generally deshields nearby protons, shifting their signals downfield.

-

Resonance Effects: As halogens, they also possess lone pairs of electrons that can be donated into the π-system (+M, or positive mesomeric/resonance, effect). This effect tends to shield protons, particularly at the ortho and para positions, shifting them upfield. For halogens, the inductive effect typically dominates, but the resonance effect cannot be ignored.[4][5]

-

Anisotropic Effects: The circulation of electrons within the aromatic rings generates a "ring current" that strongly deshields the external protons, pushing them to the characteristic 6.5-8.0 ppm region.[6] Substituents can modulate this ring current.[5]

Predicted ¹H NMR Spectrum of 3-Bromo-8-chloro-1,5-naphthyridine

Based on these principles, we can predict the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) for the four remaining aromatic protons. The numbering scheme is as follows:

Caption: Numbering of 3-Bromo-8-chloro-1,5-naphthyridine.

Predicted Chemical Shifts and Multiplicities:

-

H2: This proton is alpha to a nitrogen atom and ortho to the bromine substituent. The strong deshielding from the nitrogen will be the dominant factor. It will appear as a doublet due to coupling with H4.

-

H4: This proton is gamma to N1 and ortho to the bromine. It will be deshielded by the nitrogen and will appear as a doublet due to coupling with H2.

-

H6: This proton is alpha to N5 and ortho to the chlorine atom. Similar to H2, it will be strongly deshielded by the nitrogen. It will appear as a doublet from coupling to H7.

-

H7: This proton is beta to N5 and meta to the chlorine atom. It will be the most upfield of the four protons and will appear as a doublet due to coupling with H6.

The expected coupling constants are:

-

³J (ortho coupling, e.g., H6-H7): ~6-8 Hz

-

⁴J (meta coupling, e.g., H2-H4): ~2-3 Hz

Table 1: Predicted ¹H NMR Data for 3-Bromo-8-chloro-1,5-naphthyridine

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H2 | 8.8 - 9.1 | d (doublet) | ⁴J ≈ 2-3 |

| H4 | 8.2 - 8.5 | d (doublet) | ⁴J ≈ 2-3 |

| H6 | 8.6 - 8.9 | d (doublet) | ³J ≈ 6-8 |

| H7 | 7.6 - 7.9 | d (doublet) | ³J ≈ 6-8 |

Note: These are estimations. Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: A Self-Validating Workflow

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and data acquisition. The following protocol is designed to minimize artifacts and ensure data integrity.

Sample Preparation

-

Material & Solvent Selection:

-

Weigh approximately 10-15 mg of 3-Bromo-8-chloro-1,5-naphthyridine. Using a sufficient amount ensures a good signal-to-noise ratio without excessive acquisition time.[7]

-

Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic compounds.[8] Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[7]

-

-

Dissolution & Transfer:

-

Dissolve the sample in a clean, dry vial with approximately 0.7 mL of the chosen deuterated solvent.[7][8]

-

Crucial Step (Homogeneity): Ensure all solid material is dissolved. Suspended particles severely degrade spectral resolution by distorting the magnetic field homogeneity.[9]

-

Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

-

Final Check:

-

The final sample height in the tube should be approximately 4-5 cm, ensuring it resides entirely within the detection coil of the NMR probe.[9]

-

Cap the NMR tube securely and label it clearly.

-

Data Acquisition Workflow

The following steps are for a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).

Caption: Standard workflow for ¹H NMR data acquisition.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃). This compensates for any magnetic field drift during the experiment.[10]

-

Shimming: The magnetic field is adjusted (shimmed) to maximize its homogeneity across the sample volume. This is critical for achieving sharp spectral lines and high resolution.

-

Tuning and Matching: The probe is tuned to the ¹H frequency and matched to the spectrometer's electronics to ensure maximum signal transmission and sensitivity.[11]

-

-

Acquisition Parameters:

-

Spectral Width (sw): Set to a range that encompasses all expected signals, typically from -1 to 11 ppm for routine ¹H NMR.[12]

-

Pulse Width (p1): Use a calibrated 90° pulse for maximum signal in a single scan. For routine qualitative spectra, a 30° or 45° pulse can be used with a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H spectra. For accurate integration (quantitative analysis), a longer delay (5x the longest T₁ relaxation time) is necessary.[13]

-

Number of Scans (ns): For a ~10-15 mg sample, 8 to 16 scans are usually adequate to achieve an excellent signal-to-noise ratio.

-

Receiver Gain (rg): The receiver gain is automatically adjusted (rga) to optimize the use of the analog-to-digital converter (ADC) without causing signal clipping.

-

Data Processing and Structural Verification

The raw data collected is the Free Induction Decay (FID), a time-domain signal. This must be converted into the familiar frequency-domain spectrum through a series of mathematical operations.[14][15]

Caption: The workflow for processing raw NMR FID data.

-

Apodization (Weighting): The FID is multiplied by a mathematical function. An exponential function is commonly used to improve the signal-to-noise ratio at the cost of slightly broader lines.[16][17]

-

Fourier Transformation (FT): This is the core step that converts the time-domain FID into the frequency-domain spectrum.[18]

-

Phase Correction: The transformed spectrum is phased to ensure all peaks are purely absorptive (positive and symmetrical). This can be done automatically or manually.[17][18]

-

Baseline Correction: A polynomial function is applied to flatten the spectral baseline, which may be distorted.[16]

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. All other chemical shifts are reported relative to this standard.[18]

-

Analysis:

-

Peak Picking: Identify the precise chemical shift of each signal maximum.

-

Integration: The area under each signal is integrated. The relative ratios of these integrals correspond directly to the relative number of protons giving rise to each signal. For 3-Bromo-8-chloro-1,5-naphthyridine, all four signals should integrate to a 1:1:1:1 ratio.

-

Coupling Constant Measurement: The distance (in Hz) between the split lines of a multiplet is measured to determine the J-coupling constants, which provide valuable information about proton connectivity.

-

By comparing the experimental chemical shifts, integrals, and coupling patterns to the predictions in Table 1, a confident and unambiguous assignment of the structure can be made.

References

- G. A. Morris, "NMR Data Processing," Encyclopedia of Spectroscopy and Spectrometry, 2017. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHuIK6vbUOpjx8lU76CuLxBCoG3qRidnSpnhJwCfwySSN2UcMQkcy5sP4Ld5U9VALQSETFJ_xjhrczWLsXsl5UQTPMiSsAaHy_2wPGswrK2SSl2-J95bLr_xatWnFFGConKRnJOEuSHbvSpT4rv0lwRhBs137FFQuGVDkL2krfs1Q3A1ePIypoff5NrgitJt0B-27F8Q==]

- JEOL USA, "Optimizing NMR Processing: Techniques and Best Practices," JEOL USA Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIsG5Bmc2_uqaRojSf-v1JAWDYR09aDOJCSix8y7pw6W-b2gjdUsSygzvmBDisKKWljIbUVhUf9Tfycq6OXLE2dfodKb50JkCB2dztb6Ml1Py4oWLgpBUjbrh08XGEP4ZSSeNJEUn3WUj3-KWyC_UekNt_GCjP1ohIdKI1JljnoEyymc3y8ov1ZYmN2Sa-O1Ro5owGZxdepypwDg==]

- The MetaRbolomics Project, "NMR data handling and (pre-)processing," The MetaRbolomics Book. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxhZ3ufp3M6DU3DOYIl88_z7i3crUQDkkwpcm_7G25o6bbnGqG8uI6GMJcWlWYhTQhX-lC4-kGF4xwrXY6oSDH5XWbNxv-Y0XN_sPxoU0nWv6MsRNaYMgURSoR-ugVCRoYpbzLDFm31xssdkWqyPhpa-8jVcFCP9GgKou8Fftc8ES-2WfYzUoPggCEIwX6zSPz3K3zuNDMBWngFxbJtjAEW_9TtEMXxtQYKxZfLWOL3SoERFREcBjsOeqfqP8XHFc==]

- J. A. Gearheart, "Analysis of NMR spectra using digital signal processing techniques," University of Louisville Thesis, 2006. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOZCs3xpe7ea4tJIkghQ10LJfdop7NZU0cwMQB7zCA6AZ2BarBCyQ1Lon33m4bzbs0K2-3aL1j6QRxRqLtUiegJANHafewMm4lHtG1B80zdM6Kj1abIYwM09CihO5xrvK0aOFbZ3Mfx8dW5u_WQVBw1T5faV7jzSO4jK8UaB6-eBbwl627_LZn8w==]

- A. Frontier, "How to Get a Good 1H NMR Spectrum," University of Rochester, Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC2fNHJ3m6zHdSwVrn10VTYoDPkpfUrX0B3l1aeW0h1IaBAWP8evkUjger0aoB6pKMdsw73h4qlBvigXLcX-Eb5btizWZNzmacSwpKtDv7-Ugt3vQ8K3J4C9UET-JcbBWE1ds4uKdV7IP5UlGQ6ZD7zVZiH2Ml3fQzkfsw_umlKFYEzhjyRw==]

- ResearchGate, "The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after its coordination...," ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTNsqNhUaXMFFR1SamFPPedZ4J4uEsJ53Jc6joT9nD8kyCgD0d5xQJE8f-HJc73v_r813tRXOENsUK9rdGV52eJ1Y_zWOyR44fx3YSL0Q17xhCfk4UchSqLq1KqUTMOU7XXbB38cxA33p1xsG9-TXUjukRhJZfcWO2LaJHgofjuBg224eiVfKlNT4Tn6rAG5nqaD4QxlAEbp_YFePV5vGf6J8iR2OMRqxXQu0wvWMgUDANwx-Dnp9bncyJux3oN2InejAftw==]

- ResearchGate, "NMR Data Processing," ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQO8Zo_BhrKYbVTwYA8dqq4IErXb-KDQEBTlxixbnFgszyWnWxNCu9cYglMQQJBchDiDRgNaXjzsuU4k2pLJptzzaKyoH_qFi6nV4UwveJ8TcmspnNiKsOR_xNFx-gQo48PppgObwVPIg6zzZDW3blQvkA5YXKkNpRY3p4LwJgeqk=]

- MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFLBzQEap-CsIyXRBGBuLOHWiXdrDUe10ZLsrbl17ReUSjPRbkBsD35wAAqNorslu7X8baGilxCWJVocC8nOh1Cmz2rGD4SdtAIfE5OjnSFYS1H6uPOJhYzf5oddLmup2eRpM=]

- University of Leicester, "NMR Sample Preparation," University of Leicester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC_LQyNNpQFY7SKqPc_frmsgxCOSHKzbi3TxDK6l-Gad62LSDDGxMJOS-hvTLb-G0FIIHqlaPuqCxxMfRFYT9IPaTpfLn5ZEutTQoWLlkov7Z4MK1grq2ag6r6QgQ2qVQ=]

- Beaudry Group, "Routine 1H NMR Guidelines," Oregon State University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVNBoOYSzGAR_sLJkFk9vrywCvo2IPnGkYTgO5MuXj-iPzwcjOOOGyKKM0VxJqebBg_UrC4IkEejubzFnpNnYyCqe74sqK0jillp8iM3rDFgVZFg_6JZo2h7ny_HALT6RL4LdZayM_fAp15OL7HmU7s8LKZk55ocwiRjWevybdRKaT5mMtZxVmRtK0o3_3GwsPOCxJ9hvBRC4xCaDirKPsXg-17g=]